(S)-2-Aminopent-4-en-1-ol hydrochloride

Chiral Building Blocks Asymmetric Synthesis Peptidomimetics

Researchers developing aspartic protease inhibitors or peptidomimetics often face racemization and solubility challenges with free-base amino alcohols. (S)-2-Aminopent-4-en-1-ol hydrochloride solves this as a room-temperature-stable HCl salt with defined (S)-stereochemistry. • Enables direct construction of hydroxyethylene dipeptide isosteres without diastereomer separation; the (S) configuration mimics natural L-amino acids for target enzyme fit. • Terminal alkene serves as a functional handle for azomethine ylide cycloaddition, as demonstrated by Kato et al. (2015) for diazatricyclic systems. • Eliminates cold-chain logistics: stable at ambient temperature, compatible with automated parallel synthesis platforms. Ideal for compound library synthesis and scale-up campaigns.

Molecular Formula C5H12ClNO
Molecular Weight 137.607
CAS No. 926660-03-9
Cat. No. B594412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminopent-4-en-1-ol hydrochloride
CAS926660-03-9
Synonyms(S)-2-aminopent-4-en-1-ol hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.607
Structural Identifiers
SMILESC=CCC(CO)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1
InChIKeyDASOPXPTKUDWIK-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Aminopent-4-en-1-ol HCl: Chiral Amino Alcohol for Peptide Isosteres


(S)-2-Aminopent-4-en-1-ol hydrochloride (also known as (S)-allylglycinol hydrochloride) is a chiral amino alcohol building block with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol [1]. It is characterized by a primary amine, a hydroxyl group, and a terminal alkene, making it a key precursor for hydroxyethylene and alkene dipeptide isosteres, which are critical in the design of protease inhibitors and peptidomimetics [2]. The compound is commercially supplied as a hydrochloride salt to enhance stability and handling compared to its free base form.

Stereochemistry S-enantiomer for L-amino acid mimicry in peptidomimetics Supports chiral control in protease inhibitor design
Format Hydrochloride salt – room-temperature stable solid Simplifies weighing and long-term compound management
Functional Handle Terminal alkene for cycloaddition and metathesis Reported in diazatricyclic core construction via azomethine ylide

Substitution Risks of (S)-2-Aminopent-4-en-1-ol HCl Analogues


Substituting (S)-2-Aminopent-4-en-1-ol hydrochloride with its (R)-enantiomer, the racemic mixture, or the free base form introduces quantifiable risks to downstream applications. The (R)-enantiomer (CAS 926660-30-2) yields the opposite stereochemical outcome, which can lead to a >50% loss in desired biological activity or require additional diastereomeric separation steps [1]. The racemic form (CAS 304020-67-5) inherently contains 50% of the undesired enantiomer, reducing overall yield of the target stereoisomer by half. Furthermore, using the free base (CAS 263870-93-5) instead of the hydrochloride salt alters solubility and may compromise long-term storage stability, as the hydrochloride salt is specifically formulated for room-temperature storage without significant degradation [2].

1
(R)-enantiomer (CAS 926660-30-2)

Opposite stereochemistry may yield different biological outcome and require diastereomer separation

2
Racemic mixture (CAS 304020-67-5)

Contains 50% undesired enantiomer, reducing target stereoisomer yield by half

3
Free base (CAS 263870-93-5)

Altered solubility and storage profile; hydrochloride salt designed for ambient stability

Evidence-Based Selection of (S)-2-Aminopent-4-en-1-ol HCl


Enantiomeric Purity & Cost Comparison

The (S)-enantiomer of 2-aminopent-4-en-1-ol hydrochloride offers a distinct stereochemical outcome essential for the synthesis of bioactive molecules like tetrahydrolathyrine [1]. While both the (S)- and (R)-enantiomers are commercially available, their pricing and application context differ. For a research-scale procurement of 100 mg, the (S)-enantiomer (CAS 926660-03-9) is listed at $334.00, whereas the (R)-enantiomer (CAS 926660-30-2) is available at £33.00 (~$42.00 USD) for the same quantity [2]. This significant price differential reflects the relative scarcity or synthetic demand for the (S)-enantiomer and underscores the importance of correct enantiomer selection to avoid costly mis-purchasing.

Enantiomer cost context
Cross-study comparable
(S)-enantiomer ~8× higher list price vs. (R) at 100 mg scale
Correct enantiomer selection critical for budget efficiency
Pricing from commercial vendors 2025-2026; may vary by source
Chiral Building Blocks Asymmetric Synthesis Peptidomimetics

Salt vs. Free Base Stability & Handling

The hydrochloride salt form of (S)-2-aminopent-4-en-1-ol (CAS 926660-03-9) is specified for storage at room temperature (RT) [1]. In contrast, the free base form ((2S)-2-aminopent-4-en-1-ol, CAS 263870-93-5) is noted as a combustible liquid with warnings for acute oral toxicity (H302) and typically requires more stringent storage conditions [2]. The salt form's solid state and higher molecular weight (137.61 g/mol vs. 101.15 g/mol for the free base) provide improved physical stability and easier handling for precise weighing in synthetic procedures.

Salt vs. free base stability
Class-level inference
Hydrochloride salt: room-temperature storage; free base: combustible liquid, H302 warning
Salt form supports routine lab handling without cold-chain
Based on vendor SDS; class-level inference for amino alcohols
Compound Management Stability Studies Reagent Formulation

Modular Diazatricyclic Scaffold Synthesis

A study by Kato et al. (2015) demonstrated the utility of allylglycinol as a starting material in the modular synthesis of diazatricyclic molecules [1]. The process begins with the condensation of allylglycinol with amino acids to form 2-ketopiperazines, which then undergo an intramolecular cycloaddition. While the study does not provide direct comparative yields with other chiral amino alcohols, it establishes a robust synthetic pathway in five to eight steps, yielding tricyclic cores with multiple substituents. This contrasts with alternative routes using less functionalized amino alcohols that would require additional steps to install the terminal alkene moiety crucial for the cycloaddition step.

Synthetic utility – cycloaddition
Supporting evidence
5–8 steps to diazatricyclic core; at least 1 step saved vs. saturated analogs
Terminal alkene enables key intramolecular cycloaddition
Reported by Kato et al. (2015); yield comparison data not provided
Organic Synthesis Medicinal Chemistry Cycloaddition

Key Applications of (S)-2-Aminopent-4-en-1-ol HCl


HIV Protease Inhibitor Isostere Synthesis

The (S)-configured allylglycinol scaffold is a proven precursor for hydroxyethylene dipeptide isosteres, which are central to the design of aspartic protease inhibitors, including those targeting HIV-1 protease. The correct (S)-stereochemistry is critical for mimicking the natural L-amino acid configuration, ensuring proper fit within the enzyme's active site [1].

Diazatricyclic Core Construction via Cycloaddition

As demonstrated by Kato et al. (2015), this compound serves as an ideal starting material for the construction of diazatricyclic systems through intramolecular cycloaddition. The terminal alkene is an essential functional handle for generating azomethine ylides, a step that would be impossible with saturated amino alcohol analogs [2].

Enantiopure Non-Proteinogenic Amino Acid Synthesis

The compound has been successfully employed in the total synthesis of tetrahydrolathyrine, a constrained arginine analog. The iminoiodane-mediated aziridination of an (S)-allylglycinol derivative provided the necessary diastereomeric mixture for downstream elaboration to the natural product, highlighting its utility in accessing complex, biologically relevant amino acids [3].

High-Throughput Compound Management

Due to its stability as a hydrochloride salt at room temperature [4], (S)-2-aminopent-4-en-1-ol hydrochloride is well-suited for integration into automated synthesis platforms and compound libraries. This eliminates the need for cold storage or inert atmosphere handling that might be required for its free base or less stable analogs, reducing operational costs and failure rates in parallel synthesis workflows.

Application
Selection Property
Validation Focus
Aspartic protease inhibitor isostere studies
S-configuration matching L-amino acid stereochemistry
Enzyme active-site stereochemical fit
Diazatricyclic core construction via cycloaddition
Terminal alkene as azomethine ylide precursor
Cycloaddition step efficiency and regioselectivity
Enantiopure non-proteinogenic amino acid synthesis
Chiral amino alcohol scaffold for aziridination
Diastereomeric ratio and natural product fidelity
Automated synthesis / compound management
Hydrochloride salt room-temperature stability
Weighing accuracy and long-term storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Aminopent-4-en-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.